molecular formula C17H26N6O2 B4761283 7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B4761283
M. Wt: 346.4 g/mol
InChI Key: VEOHLMYUBXRJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazinopurine derivatives, like the subject compound, often involves multi-step chemical processes that include the formation of purine-2,6-dione derivatives through cycloaddition reactions, modifications of the purine core, and subsequent functionalization to introduce various alkyl and aryl groups. For instance, the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has been explored to achieve chemical diversification and enhance pharmacological properties (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The molecular structure of triazinopurine derivatives is characterized by the presence of a purine core, which can be modified at various positions to alter the compound's chemical and biological properties. X-ray diffraction studies and NMR spectroscopy are commonly employed to elucidate the structure, demonstrating how substituents affect the overall molecular conformation and stability. For example, modifications in the 7-position of purine-2,6-dione derivatives have shown to significantly impact receptor affinity and pharmacological activity (Ueda et al., 1987).

Chemical Reactions and Properties

Triazinopurine derivatives participate in various chemical reactions, including alkylation, cycloaddition, and nucleophilic substitution, which can modify their chemical structure and enhance their biological activity. For instance, the alkylation of triazinopurine derivatives has been explored to introduce alkyl groups, affecting the compound's lipophilicity and pharmacological profile (Mironovich et al., 2019).

properties

IUPAC Name

7-butyl-3,4,9-trimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2/c1-6-8-10-21-15(24)13-14(20(5)17(21)25)18-16-22(9-7-2)19-11(3)12(4)23(13)16/h12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOHLMYUBXRJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(C(=NN3CCC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 2
Reactant of Route 2
7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 3
Reactant of Route 3
7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 4
Reactant of Route 4
7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 5
7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Reactant of Route 6
7-butyl-3,4,9-trimethyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.